molecular formula C17H22N2O2 B12790602 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl- CAS No. 139548-20-2

2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-

Cat. No.: B12790602
CAS No.: 139548-20-2
M. Wt: 286.37 g/mol
InChI Key: KVAKNJULNOOMID-UHFFFAOYSA-N
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Description

“2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-” is a synthetic organic compound belonging to the pyridinone family. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit specific properties that make it valuable for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of the ethyl, methoxy, and methyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

“2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: In drug development for the treatment of diseases.

    Industry: In the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-: A similar compound with a simpler structure.

    2(1H)-Pyridinone, 5-ethyl-3-((4-methoxyphenyl)methyl)amino-6-methyl-: A compound with a different substituent on the aromatic ring.

Uniqueness

“2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-4-methylphenyl)methyl)amino)-6-methyl-” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

139548-20-2

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

5-ethyl-3-[(2-methoxy-4-methylphenyl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H22N2O2/c1-5-13-9-15(17(20)19-12(13)3)18-10-14-7-6-11(2)8-16(14)21-4/h6-9,18H,5,10H2,1-4H3,(H,19,20)

InChI Key

KVAKNJULNOOMID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=C(C=C(C=C2)C)OC)C

Origin of Product

United States

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